ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-3-phenylpropanoate
Overview
Description
This compound is a type of hydrazone derivative. Hydrazone derivatives are often used in organic synthesis and in the development of pharmaceuticals . They are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Molecular Structure Analysis
The molecular structure of hydrazones is characterized by a NN=C group . This group can participate in a variety of interactions, including hydrogen bonding and π-π stacking, which can significantly influence the molecular structure .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure, including the nature of the R-groups attached to the hydrazone group .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized using sodium hydride in acetonitrile by conventional and microwave irradiation methods. Intramolecular cyclization of these products under reflux conditions in nitrobenzene led to the formation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields, showcasing a novel approach to heterocyclic compounds with potential applications in material science and pharmaceutical research (Darehkordi et al., 2018).
Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate was synthesized via the reaction of 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux. The structure of this synthesized compound offers insights into potential applications in designing novel organic compounds with specific functional properties (Farghaly & Gomha, 2012).
Chemical Synthesis and Applications
A study on the formation of cyclopropane derivatives in the Blaise rearrangement highlighted the synthesis of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates, suggesting a pathway for creating structurally complex cyclopropane derivatives which are valuable in medicinal chemistry and materials science (Abe & Suehiro, 1982).
The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and different enzymes was studied, indicating an appreciable decrease in reaction time without significant changes in yield or enantiomeric excess. This demonstrates the potential for ultrasound-assisted enzymatic reactions in optimizing synthesis processes for specific chemical compounds (Ribeiro et al., 2001).
Structural and Molecular Insights
- Research on N⋯π and O⋯π interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed intricate nonhydrogen bonding interactions. Such studies provide fundamental insights into molecular interactions that can influence the design of new materials and pharmaceuticals (Zhang et al., 2011).
Mechanism of Action
Future Directions
Hydrazones and their derivatives continue to be a focus of research due to their diverse biological activities and potential applications in medicine and other fields . Future research may focus on developing new synthetic methods, exploring new reactions, and investigating their mechanisms of action in biological systems .
Properties
IUPAC Name |
ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-14(19)10-12(11-6-4-3-5-7-11)16-17-13(18)8-9-15/h3-7H,2,8,10H2,1H3,(H,17,18)/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWHWIZJLVVFM-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CC#N)/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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